Rhein-8-glucoside

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying glycosylation reactions and anthraquinone chemistry.

Industry: Utilized in the production of natural laxatives and other pharmaceutical formulations.

Safety and Hazards

Mécanisme D'action

Rhein-8-glucoside exerts its effects through multiple molecular pathways:

Anti-inflammatory: Inhibits the activity of pro-inflammatory enzymes and cytokines.

Antibacterial: Suppresses the growth and biofilm formation of pathogenic bacteria by downregulating key genes involved in biofilm development.

Similar Compounds:

Sennoside A: Another anthraquinone glycoside found in rhubarb with similar purgative activity.

Sennoside B: Similar to Sennoside A, but with slight differences in glycosylation patterns.

Aloin: An anthraquinone glycoside found in aloe with similar laxative properties.

Uniqueness of this compound: this compound is unique due to its specific glycosylation pattern, which influences its solubility, bioavailability, and biological activity. Its ability to inhibit biofilm formation and its specific molecular targets make it distinct from other similar compounds .

Analyse Biochimique

Biochemical Properties

Rhein-8-glucoside interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolic activity and purgative activity of sennoside A

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit the growth of Streptococcus mutans and suppress the biofilm formation of S. mutans in a concentration-dependent manner . It influences cell function by decreasing the expression levels of luxS, brpA, ffh, recA, nth, and smx .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is believed to activate macrophages in the colon to secrete prostaglandin E2 (PGE2), which in turn acts as a paracrine factor to downregulate the levels of AQP3 in the epithelia of colon mucosa .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are not well-documented. It has been observed that this compound can significantly inhibit the growth of S. mutans and suppress the biofilm formation of S. mutans in a concentration-dependent manner .

Dosage Effects in Animal Models

In animal models, this compound has shown to have potential kidney toxicity in case of large dosages and long use times . The dosage of Rhein in animal experiments was mostly 20 to 150 mg/kg/day, and the duration of administration was mostly less than 14 days .

Metabolic Pathways

This compound is involved in the metabolic pathways of SA transforming to rhein anthrone. This includes the hydrolysis of the O-linked sugars by bacterial β-glucosidase and the reduction of the anthrone glucoside radical by bacterial reductase .

Transport and Distribution

It is known that this compound is a component of rhubarb, and its distribution in the plant has been mapped to correlate its bioactive components and morphological characteristics .

Subcellular Localization

It is known that β-glucosidases, which are involved in the metabolism of this compound, are localized in various subcellular compartments, including the cytoplasm and chloroplasts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rhein-8-glucoside can be synthesized through the glycosylation of rhein. The process involves the reaction of rhein with a suitable glucosyl donor under acidic or enzymatic conditions. The reaction typically requires a catalyst to facilitate the glycosylation process .

Industrial Production Methods: Industrial production of this compound involves the extraction of rhein from rhubarb followed by its glycosylation. The extraction process includes drying and pulverizing the rhubarb roots, followed by solvent extraction to isolate rhein. The isolated rhein is then subjected to glycosylation using enzymatic or chemical methods to produce this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form reduced anthraquinone derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups of the glucoside moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often require acidic or basic conditions, depending on the nature of the substituent.

Major Products Formed:

Oxidation: Oxidized anthraquinone derivatives.

Reduction: Reduced anthraquinone derivatives.

Substitution: Substituted glucoside derivatives.

Propriétés

IUPAC Name |

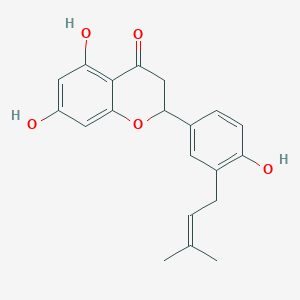

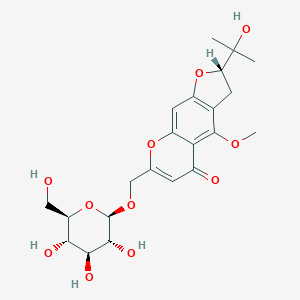

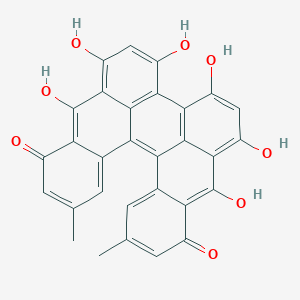

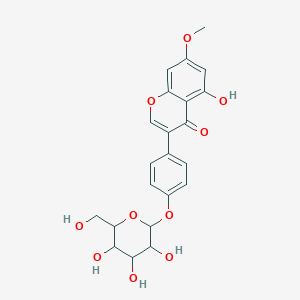

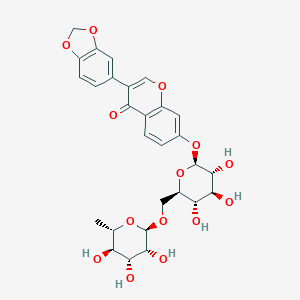

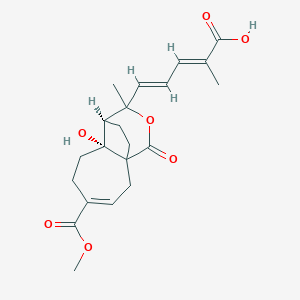

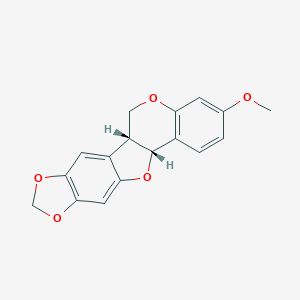

4-hydroxy-9,10-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11/c22-6-12-16(25)18(27)19(28)21(32-12)31-11-3-1-2-8-14(11)17(26)13-9(15(8)24)4-7(20(29)30)5-10(13)23/h1-5,12,16,18-19,21-23,25,27-28H,6H2,(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKUTTFFZMQCGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucorhein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

34298-86-7 | |

| Record name | Glucorhein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 - 266 °C | |

| Record name | Glucorhein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the relationship between Rhein-8-glucoside and the laxative effects of Senna?

A1: this compound is found in plants like Senna and Rhubarb, which are known for their laxative properties. While this compound itself has been found to have some laxative activity, it is significantly less potent than other compounds found in Senna, such as Sennosides A and B. [] In fact, this compound exhibits higher toxicity compared to Sennosides A and B despite its weaker laxative effect. [] Interestingly, cold water extracts of Senna leaves, which are traditionally considered gentler, have been found to lack this compound, unlike hot water extracts. []

Q2: How does the chemical structure of this compound relate to its stability in solutions?

A2: this compound can degrade in standard solutions, impacting its quantitative analysis. Research suggests that the degradation product is formed via the breakdown of Sennoside B, which possesses an erythro configuration, making it less stable than Sennoside A with a threo configuration. [] This degradation can be mitigated by using specific solvents like 0.1% phosphoric acid/acetonitrile (4:1), which offers better stability even at higher temperatures (37°C) compared to traditional methanol solutions. []

Q3: Can you explain the role of this compound in the metabolism of Sennosides?

A3: When Sennoside B, a common laxative compound, is ingested, it undergoes a complex metabolic process within the digestive system. Research has shown that this compound is a detectable metabolite of Sennoside B in this process. [] Interestingly, analysis of the gastrointestinal tract after Sennoside B administration revealed a discrepancy between the amount of known metabolites and the total amount of Sennoside derivatives present. [] This suggests the existence of unidentified metabolites and points towards a potential role for this compound in the formation of polymerized or bound forms of Sennosides within the gut. []

Q4: How can this compound be used to differentiate between Senna and Rhubarb in herbal products?

A4: Although both Senna and Rhubarb are used for their laxative properties and contain similar compounds, this compound can be used as a marker to differentiate between them. This is because this compound is a characteristic component of Rhubarb and can be reliably detected using techniques like three-dimensional HPLC (3D-HPLC). [] This differentiation is crucial for regulatory purposes as the inclusion of Senna and Rhubarb in food products is subject to legal restrictions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.